molecular formula C17H17BrN2O5 B2599635 diethyl 1-[2-(4-bromophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate CAS No. 1986368-02-8

diethyl 1-[2-(4-bromophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B2599635
CAS No.: 1986368-02-8
M. Wt: 409.236
InChI Key: SWJXJNQQPVTJET-UHFFFAOYSA-N
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Description

Diethyl 1-[2-(4-bromophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromophenyl group, a pyrazole ring, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-[2-(4-bromophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. The final step involves esterification to introduce the diethyl ester groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction conditions, as well as the use of catalysts to increase the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-[2-(4-bromophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohol derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Bromophenyl ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 1-[2-(4-bromophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of diethyl 1-[2-(4-bromophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The bromophenyl group and pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate
  • Diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate
  • Diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate

Uniqueness

Diethyl 1-[2-(4-bromophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can also be a site for further functionalization, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

diethyl 1-[2-(4-bromophenyl)-2-oxoethyl]pyrazole-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O5/c1-3-24-16(22)13-9-14(17(23)25-4-2)20(19-13)10-15(21)11-5-7-12(18)8-6-11/h5-9H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJXJNQQPVTJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(C=C2)Br)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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